molecular formula C18H16BrF2N5O2S B15099543 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No.: B15099543
M. Wt: 484.3 g/mol
InChI Key: JVGXUZQTCVVPLJ-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide features a 1,2,4-triazole core substituted with an amino group and a 4-ethoxyphenyl moiety. The triazole is connected via a sulfanyl bridge to an acetamide group, which is further linked to a 2-bromo-4,6-difluorophenyl ring.

Properties

Molecular Formula

C18H16BrF2N5O2S

Molecular Weight

484.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide

InChI

InChI=1S/C18H16BrF2N5O2S/c1-2-28-12-5-3-10(4-6-12)17-24-25-18(26(17)22)29-9-15(27)23-16-13(19)7-11(20)8-14(16)21/h3-8H,2,9,22H2,1H3,(H,23,27)

InChI Key

JVGXUZQTCVVPLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the ethoxyphenyl and bromo-difluorophenyl groups via substitution reactions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Structural Features

Key analogs share the 1,2,4-triazole-acetamide scaffold but differ in substituents, which critically affect properties:

Compound ID Triazole Substituents Acetamide-Linked Aryl Group Key Structural Variations
Target 4-amino, 5-(4-ethoxyphenyl) 2-bromo-4,6-difluorophenyl Ethoxy and amino groups on triazole; bromo and difluoro on phenyl
4-(4-chlorophenyl), 5-(4-methoxyphenyl) 4-bromo-2-fluorophenyl Chloro and methoxy on triazole; single fluorine on phenyl
(Compound 15) 4-ethyl, 5-([4-(acetylamino)phenoxy]methyl) 2-methyl-5-nitrophenyl Ethyl and acetylamino-phenoxy on triazole; nitro on phenyl
5-(4-chlorophenyl), 4-(4-methylphenyl) 2-bromo-4,6-difluorophenyl Chloro and methyl on triazole; same phenyl as target
4-amino, 5-(2-fluorophenyl) 4-bromo-2-methylphenyl Fluorine on triazole; methyl on phenyl

Key Observations :

  • Electron Effects : The target’s ethoxy group (-OCH₂CH₃) is less polar than methoxy (-OCH₃) in but may enhance lipophilicity.
  • Halogen Diversity : Bromine and fluorine on the phenyl ring (target) may improve halogen bonding compared to analogs with fewer halogens .

Physicochemical Properties

Melting points and synthesis yields of selected analogs:

Compound ID Melting Point (°C) Yield (%) Reference
(15) 207.6–208.5 45
(16) 242.1–243.3 55
(17) 238.1–239.0 52
(18) 273.0–274.0 57
423–425 (decomposes) Not reported
  • The target compound’s melting point is unreported but likely exceeds 200°C, consistent with crystalline triazole-acetamides .
  • Yields for similar compounds range from 45–57%, suggesting moderate synthetic efficiency for the target .

Biological Activity

The compound 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H16BrF2N4OS\text{C}_{17}\text{H}_{16}\text{BrF}_{2}\text{N}_{4}\text{OS}

Key Features

  • Triazole Ring : The 1,2,4-triazole moiety is known for its diverse biological activities.
  • Sulfanyl Group : The presence of a sulfanyl group enhances the compound's reactivity and potential interactions with biological targets.
  • Bromo and Difluoro Substituents : These halogen substituents may influence the compound's lipophilicity and bioavailability.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds with a triazole core exhibit significant activity against various bacterial and fungal strains.

  • Antibacterial Activity :
    • A study demonstrated that triazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
    • The compound was evaluated using the agar disc diffusion method, showing effective inhibition at concentrations as low as 1 mM .
  • Antifungal Activity :
    • Triazoles have been reported to possess antifungal properties, with some derivatives showing higher efficacy than established antifungal agents . The compound's structural features may contribute to enhanced interaction with fungal enzymes.

Anticancer Potential

The anticancer activity of triazole-based compounds has been a focal point in recent research. The compound's ability to inhibit cancer cell proliferation has been investigated in various studies:

  • Mechanism of Action : Triazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and DNA gyrases .
  • Case Studies : In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives may also possess anti-inflammatory properties. This activity is often linked to their ability to inhibit certain enzymes involved in inflammatory pathways.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (μg/mL)Reference
AntibacterialStaphylococcus aureus0.125 - 8
AntifungalCandida albicans3.125
AnticancerMCF-7Moderate
Anti-inflammatoryIn vitro modelsNot specified

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